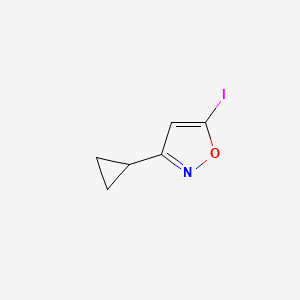

3-Cyclopropyl-5-iodo-isoxazole

Descripción general

Descripción

3-Cyclopropyl-5-iodo-isoxazole is a compound with the molecular formula C6H6INO . It is used for pharmaceutical testing and is not intended for human or veterinary use.

Molecular Structure Analysis

The molecular weight of 3-Cyclopropyl-5-iodo-isoxazole is 235.02 g/mol. The InChI code is 1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 .Chemical Reactions Analysis

Isoxazole and its derivatives are synthesized via a variety of reactions. The most researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

3-Cyclopropyl-5-iodo-isoxazole is a yellow liquid . More specific physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis Techniques and Chemical Reactivity

- Isoxazole compounds, including those with cyclopropyl and iodo substituents, are synthesized through a variety of chemical reactions. One notable method involves the sequential [3 + 2] cycloaddition/silicon-based cross-coupling reactions, enabling rapid variation of substituents on the isoxazole ring (Denmark & Kallemeyn, 2005). Another approach includes the functionalization of isoxazoles and isoxazolines through reactions of aryl nitrile oxides with enolates, showing the versatility in creating pharmacologically active isoxazoles (Vitale & Scilimati, 2013).

Biological Applications

- Certain isoxazole derivatives demonstrate significant biological activities. For instance, thioxoquinazolinone substituted isoxazoles were found to exhibit antimicrobial, antihelminthic, analgesic, and anti-inflammatory properties. Compounds with bromo substituents showed better activities compared to those with iodo substituents, highlighting the impact of halogen substitution on biological activity (Lakshmi, Rao, & Kao, 2015).

Material Science and Corrosion Inhibition

- Isoxazole derivatives also find applications in material science, such as corrosion inhibition for metals. A study demonstrated that an isoxazole derivative was an effective corrosion inhibitor for mild steel in acidic conditions, showcasing its potential as an environmentally friendly option for corrosion protection (Aslam et al., 2020).

Direcciones Futuras

Isoxazole and its derivatives have significant biological interests and are commonly found in many commercially available drugs . Therefore, it is always imperative to unleash new eco-friendly synthetic strategies . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

3-cyclopropyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYJQQPDZHRMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-5-iodo-isoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435266.png)

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)

![2-Phenyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester](/img/structure/B1435268.png)

![Racemic-(5aR,9aR)-tert-butyl 5-oxooctahydropyrido[4,3-f][1,4]oxazepine-8(2H)-carboxylate](/img/structure/B1435274.png)

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B1435277.png)

![(2-Oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B1435278.png)